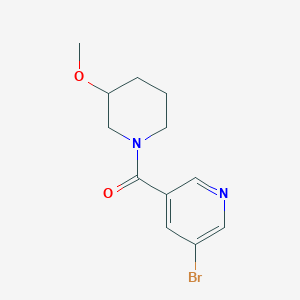

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

CAS No.: 1916592-91-0

Cat. No.: VC6557587

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.168

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1916592-91-0 |

|---|---|

| Molecular Formula | C12H15BrN2O2 |

| Molecular Weight | 299.168 |

| IUPAC Name | (5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |

| Standard InChI Key | SPZOTFIYOJHZAE-UHFFFAOYSA-N |

| SMILES | COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-methoxypiperidine-1-carbonyl group. The pyridine core contributes aromaticity and electronic anisotropy, while the bromine atom enhances electrophilic substitution reactivity . The 3-methoxypiperidine moiety introduces steric bulk and hydrogen-bonding capacity via its carbonyl group, which may influence solubility and intermolecular interactions .

Molecular Formula:

Molecular Weight: 313.16 g/mol (calculated).

Key Functional Groups:

-

Pyridine ring (aromatic -system)

-

Bromine (electrophilic site)

-

Amide bond (planar, resonance-stabilized)

-

Methoxypiperidine (chiral center at C3 of piperidine)

Spectroscopic and Physical Properties

While direct data for this compound is limited, analogous bromopyridines exhibit:

-

NMR: Pyridine protons resonate between δ 8.2–8.5 ppm . Methoxy groups appear as singlets near δ 3.3 ppm, and piperidine protons show multiplet splitting between δ 1.5–3.5 ppm .

-

IR Spectroscopy: Strong carbonyl stretch (~1650–1700 cm) and C-Br vibration (~550–600 cm) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

5-Bromopyridine-3-carboxylic acid: Provides the aromatic core with bromine.

-

3-Methoxypiperidine: Supplies the nitrogenous substituent.

Coupling these via amide bond formation represents the most plausible route, as seen in analogous pyridine-piperidine systems .

Synthesis of 5-Bromopyridine-3-carboxylic Acid

A literature procedure for 3-bromo-5-methoxypyridine (73% yield) can be adapted:

-

Reaction: Treat 3,5-dibromopyridine with sodium methoxide in DMF at 90°C for regioselective methoxylation.

-

Oxidation: Convert the methoxy group to a carboxylic acid via ozonolysis or potassium permanganate-mediated oxidation.

Amide Coupling with 3-Methoxypiperidine

-

Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride ().

-

Coupling: React with 3-methoxypiperidine in the presence of a base (e.g., triethylamine) to form the amide bond .

Representative Reaction:

Yield Optimization:

-

Use coupling agents like EDCl/HOBt for improved efficiency .

-

Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

| Parameter | Value |

|---|---|

| Hazard Statements | H315 (skin irritation) |

| H319 (eye irritation) | |

| H335 (respiratory irritation) | |

| Precautionary Measures | P261 (avoid inhalation) |

| P305+P351+P338 (eye rinse) | |

| Storage | 4–8°C under inert atmosphere |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume